Cas no 2227964-09-0 ((2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine)

(2R)-4-(3,3-Dimethylcyclopentyl)butan-2-amine is a chiral amine compound featuring a cyclopentyl backbone with two methyl substituents at the 3-position, enhancing steric and electronic properties. The (2R)-configuration ensures enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its rigid cyclopentyl structure contributes to improved metabolic stability and binding affinity in drug design. The compound serves as a versatile intermediate for bioactive molecules, particularly in CNS-targeting agents or enzyme inhibitors. High purity and defined stereochemistry make it suitable for research requiring precise stereochemical control. Its stability under standard conditions facilitates handling and storage in synthetic workflows.
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine structure
2227964-09-0 structure
Product name:(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
CAS No:2227964-09-0
MF:C11H23N
MW:169.307023286819
CID:5945989
PubChem ID:165681629

(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
    • EN300-1831705
    • 2227964-09-0
    • Inchi: 1S/C11H23N/c1-9(12)4-5-10-6-7-11(2,3)8-10/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1
    • InChI Key: IGZXXJAJHZOMFK-YHMJZVADSA-N
    • SMILES: N[C@H](C)CCC1CCC(C)(C)C1

Computed Properties

  • Exact Mass: 169.183049738g/mol
  • Monoisotopic Mass: 169.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26Ų

(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1831705-10.0g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
10g
$10375.0 2023-06-01
Enamine
EN300-1831705-0.05g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
0.05g
$1068.0 2023-09-19
Enamine
EN300-1831705-5g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
5g
$3687.0 2023-09-19
Enamine
EN300-1831705-2.5g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
2.5g
$2492.0 2023-09-19
Enamine
EN300-1831705-0.5g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
0.5g
$1221.0 2023-09-19
Enamine
EN300-1831705-5.0g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
5g
$6996.0 2023-06-01
Enamine
EN300-1831705-0.25g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
0.25g
$1170.0 2023-09-19
Enamine
EN300-1831705-0.1g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
0.1g
$1119.0 2023-09-19
Enamine
EN300-1831705-1.0g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
1g
$2412.0 2023-06-01
Enamine
EN300-1831705-1g
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
2227964-09-0
1g
$1272.0 2023-09-19

Additional information on (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine

(2R)-4-(3,3-Dimethylcyclopentyl)butan-2-Amine: A Comprehensive Overview

The compound (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine, identified by the CAS number 2227964-09-0, is a specialized organic amine with significant applications in various fields of chemistry and pharmacology. This compound is notable for its unique stereochemistry and structural properties, which make it a valuable tool in modern chemical synthesis and drug development.

Recent advancements in chiral synthesis have highlighted the importance of (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine as a key intermediate in the construction of complex molecular architectures. Its use in asymmetric catalysis has been particularly impactful, enabling the efficient production of enantiomerically pure compounds that are critical in pharmaceutical research.

The structural features of this compound include a cyclopentane ring substituted with two methyl groups at the 3-position and a butanamine backbone with an R configuration at the second carbon. This configuration imparts unique electronic and steric properties, making it highly versatile in both academic and industrial settings.

One of the most promising areas of application for (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine is in the development of bioactive molecules. Recent studies have demonstrated its utility as a chiral ligand in transition-metal-catalyzed reactions, facilitating the synthesis of novel drug candidates with improved efficacy and reduced side effects.

In addition to its role in catalysis, this compound has also found applications in polymer chemistry. Its ability to act as a building block for advanced materials has been explored in recent research, particularly in the context of creating stimuli-responsive polymers with potential uses in sensors and drug delivery systems.

The synthesis of (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine typically involves multi-step processes that combine traditional organic chemistry techniques with modern stereoselective methodologies. Recent innovations have focused on improving the efficiency and scalability of these methods, ensuring that this compound remains accessible for large-scale applications.

Looking ahead, the continued exploration of (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine's properties is expected to unlock new opportunities across diverse disciplines. Its role as a chiral auxiliary and its potential in green chemistry practices are areas that warrant further investigation.

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